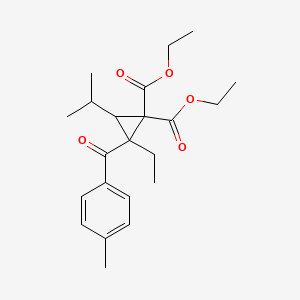
diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate, also known as DCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCM is a cyclopropane-based molecule and is synthesized using a specific method. In
Mecanismo De Acción
The mechanism of action of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate is not fully understood. However, it is believed to act as an alkylating agent, which means it can add an alkyl group to a molecule. This property is what makes diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate a potential anti-cancer agent, as it can alkylate DNA and prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate can induce apoptosis, or programmed cell death, in cancer cells. diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has also been shown to inhibit cell proliferation and migration. In animal studies, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has been shown to have anti-inflammatory effects and can reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate in lab experiments is its high reactivity. diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate can react with a wide range of molecules, making it a versatile reagent for various applications. However, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate is also highly toxic and can pose a risk to researchers if not handled properly. Additionally, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate is relatively expensive and may not be suitable for large-scale experiments.
Direcciones Futuras
There are several future directions for the research and application of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate. One potential area of research is the development of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate-based anti-cancer drugs. Another area of research is the synthesis of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate-based polymers for use in material science. Additionally, further studies are needed to fully understand the mechanism of action of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate and its potential applications in various fields.
Métodos De Síntesis
Diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate is synthesized using a method known as the Michael addition reaction. The reaction involves the addition of a nucleophile to an alpha, beta-unsaturated carbonyl compound. In the case of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate, ethyl 2-ethylacetoacetate is reacted with 4-methylbenzoyl chloride in the presence of a base to form the intermediate compound. The intermediate is then reacted with diethyl malonate to form diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate.
Aplicaciones Científicas De Investigación
Diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic chemistry, and material science. In medicinal chemistry, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has shown promising results as an anti-cancer agent and has been used in drug discovery. In organic chemistry, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has been used as a reagent for the synthesis of various compounds. In material science, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has been used as a building block for the synthesis of polymers.
Propiedades
IUPAC Name |
diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-7-21(18(23)16-12-10-15(6)11-13-16)17(14(4)5)22(21,19(24)26-8-2)20(25)27-9-3/h10-14,17H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQVLQKLLAQMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C1(C(=O)OCC)C(=O)OCC)C(C)C)C(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4890531.png)
![[methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide](/img/structure/B4890533.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4890540.png)
![4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4890559.png)
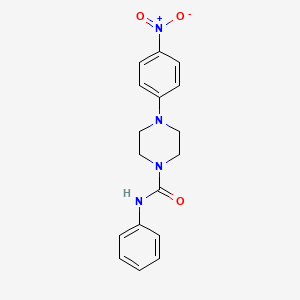
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890571.png)
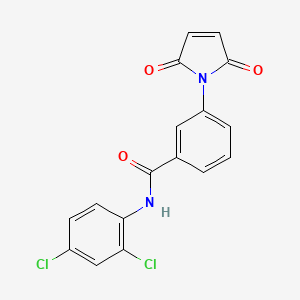
![4,10-dicyclopropyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4890579.png)
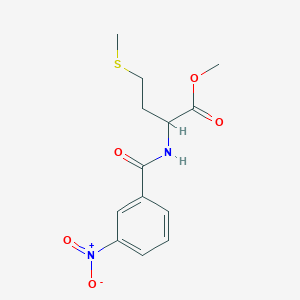
![6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4890588.png)
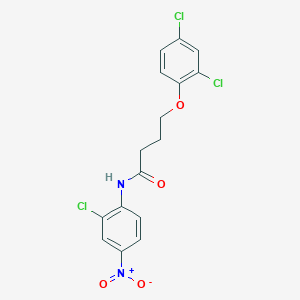
![1-(2-methylphenyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4890593.png)
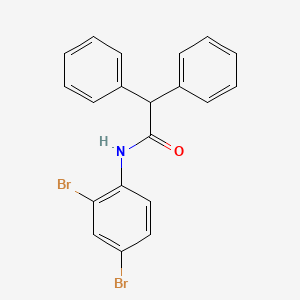
![ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B4890619.png)